molecular formula C13H14N+ B14329737 1-Methyl-4-(4-methylphenyl)pyridin-1-ium CAS No. 106777-08-6

1-Methyl-4-(4-methylphenyl)pyridin-1-ium

Cat. No.: B14329737
CAS No.: 106777-08-6
M. Wt: 184.26 g/mol
InChI Key: VRWIYWZRZYMXGZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylphenyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(4-methylphenyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-(4-methylphenyl)pyridine with methyl iodide. The reaction typically occurs in an aprotic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

4-(4-methylphenyl)pyridine+methyl iodideThis compound iodide\text{4-(4-methylphenyl)pyridine} + \text{methyl iodide} \rightarrow \text{this compound iodide} 4-(4-methylphenyl)pyridine+methyl iodide→this compound iodide

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-methylphenyl)pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-Methyl-4-(4-methylphenyl)pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyridin-1-ium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenylpyridin-1-ium: Similar structure but lacks the additional methyl group on the phenyl ring.

    4-(4-Methylphenyl)pyridine: Precursor to the compound, lacks the quaternary ammonium group.

Uniqueness

1-Methyl-4-(4-methylphenyl)pyridin-1-ium is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its quaternary ammonium structure makes it more soluble in water compared to its non-quaternary counterparts, enhancing its applicability in various fields.

Properties

CAS No.

106777-08-6

Molecular Formula

C13H14N+

Molecular Weight

184.26 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)pyridin-1-ium

InChI

InChI=1S/C13H14N/c1-11-3-5-12(6-4-11)13-7-9-14(2)10-8-13/h3-10H,1-2H3/q+1

InChI Key

VRWIYWZRZYMXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=[N+](C=C2)C

Origin of Product

United States

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